

Applications of Arabinose-1-13C in Proteomics: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in quantitative proteomics for the accurate determination of protein abundance and turnover. Metabolic labeling, where a stable isotope-labeled precursor is introduced into the cellular metabolism in vivo, offers the advantage of incorporating the label into newly synthesized proteins. While 13C-labeled glucose and amino acids (as in SILAC) are commonly used, other labeled carbon sources like **Arabinose-1-13C** present a potential tool for specific applications, particularly in organisms capable of metabolizing arabinose, such as certain bacteria, yeasts, and plants.

This document provides a detailed overview of the potential applications of **Arabinose-1-13C** in proteomics, including hypothetical application notes, detailed experimental protocols, and relevant data from metabolic studies. While direct, published applications of **Arabinose-1-13C** in proteomics are not widely available, the principles of metabolic labeling allow for the extrapolation of its use.

Application Note 1: Quantitative Proteomics using Metabolic Labeling with Arabinose-1-13C Objective







To perform relative or absolute quantification of proteins in a biological system that can utilize L-arabinose as a carbon source. This method is particularly useful for studying changes in protein expression under different conditions.

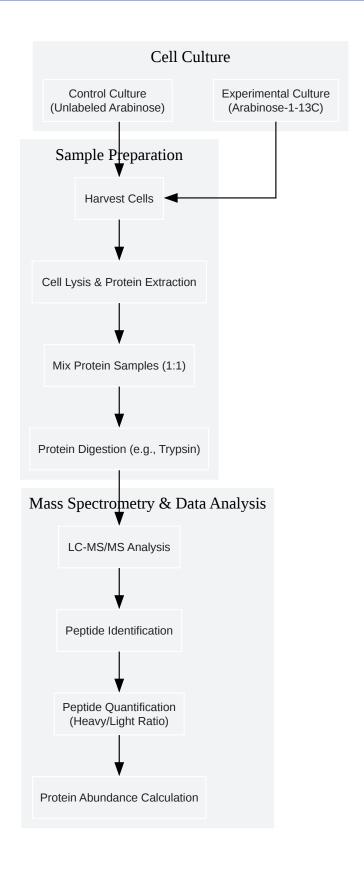
Principle

Cells are cultured in a medium where the primary carbon source, L-arabinose, is replaced with its 13C-labeled counterpart, **Arabinose-1-13C**. The 13C label from arabinose is incorporated into various metabolic pathways, including the pentose phosphate pathway and glycolysis, eventually leading to the labeling of amino acid pools. These labeled amino acids are then incorporated into newly synthesized proteins.

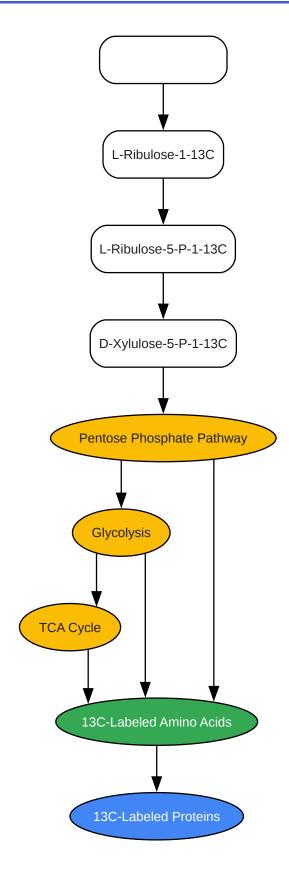
By comparing the mass spectra of peptides from cells grown in the presence of 13C-arabinose (heavy) versus unlabeled arabinose (light), the relative abundance of each protein can be determined. The mass shift between the heavy and light peptides allows for their distinct detection and quantification by mass spectrometry.

Workflow









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